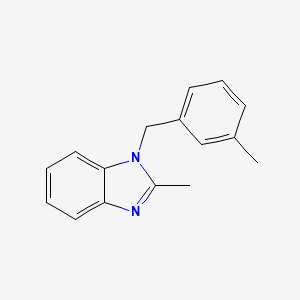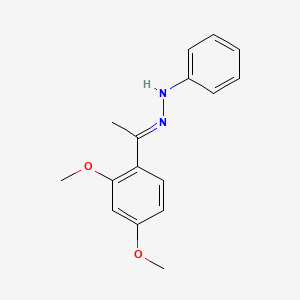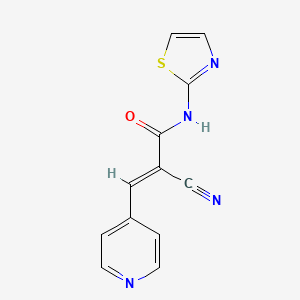
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide, also known as BMN-673, is a chemical compound that belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a group of drugs that are used in the treatment of various types of cancer. BMN-673 has been shown to have potent anti-tumor activity and is currently being investigated as a potential treatment for cancer. In
Mécanisme D'action
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide works by inhibiting the PARP enzyme, which is involved in DNA repair. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells with defects in DNA repair pathways, PARP inhibition leads to the accumulation of DNA damage and ultimately cell death. N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide has been shown to be highly selective for PARP-1 and PARP-2, which are the most abundant PARP enzymes in cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide has been shown to have potent anti-tumor activity in preclinical and clinical studies. It has been shown to be effective against a wide range of cancer types, including breast, ovarian, pancreatic, and prostate cancer. N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide has also been shown to have a favorable safety profile, with a low incidence of side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer types, making it a promising therapeutic agent for cancer treatment. However, one of the limitations of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide is its high cost, which may limit its availability for clinical use.
Orientations Futures
There are several future directions for the development of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide. One area of research is the identification of biomarkers that can predict response to PARP inhibitors. This will help to identify patients who are most likely to benefit from treatment with N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide. Another area of research is the development of combination therapies that can enhance the anti-tumor activity of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide. Finally, there is a need for the development of more potent and selective PARP inhibitors that can overcome resistance to current therapies.
Conclusion:
In conclusion, N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide is a promising therapeutic agent for cancer treatment. It has been shown to have potent anti-tumor activity and a favorable safety profile. The development of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide and other PARP inhibitors represents an important advance in cancer treatment, and future research will continue to explore their potential for improving patient outcomes.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide involves several steps. The first step is the preparation of 4-bromo-2-methylphenylamine from 4-bromo-2-methylacetanilide. The second step involves the nitration of 4-methyl-3-nitrobenzoic acid to give 4-methyl-3-nitrobenzoyl chloride. The final step involves the coupling of 4-bromo-2-methylphenylamine with 4-methyl-3-nitrobenzoyl chloride to give N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide has been extensively studied in preclinical and clinical trials for its anti-tumor activity. It has been shown to have potent activity against a wide range of cancer types, including breast, ovarian, pancreatic, and prostate cancer. N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide works by inhibiting the PARP enzyme, which is involved in DNA repair. Cancer cells with defects in DNA repair pathways are more sensitive to PARP inhibitors, making N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide a promising therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-3-4-11(8-14(9)18(20)21)15(19)17-13-6-5-12(16)7-10(13)2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXPUOGCTHZDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)




![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)

![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)

![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)


